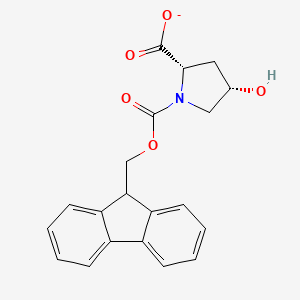
(4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)benzene is a chemical compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol It is characterized by the presence of trifluoromethyl and nitro groups attached to a butenyl chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)benzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,4,4-trifluoro-2-nitrobut-2-en-1-ol with benzene in the presence of a suitable catalyst . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
(4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl and nitro groups play a crucial role in its reactivity and interactions. The compound can act as an electrophile, participating in various chemical reactions with nucleophiles. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
(4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)benzene: Unique due to the presence of both trifluoromethyl and nitro groups.
(4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)toluene: Similar structure but with a methyl group on the benzene ring.
(4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)anisole: Similar structure but with a methoxy group on the benzene ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H8F3NO2 |
|---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
[(Z)-4,4,4-trifluoro-2-nitrobut-2-enyl]benzene |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)7-9(14(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6H2/b9-7- |
InChI Key |
FAJNVDOPPGHBBH-CLFYSBASSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=C/C(F)(F)F)/[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC(=CC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione](/img/structure/B12357025.png)
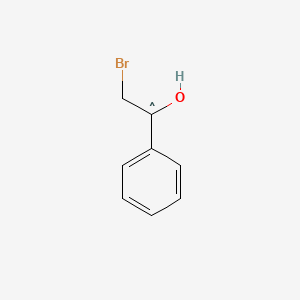
![6-Benzyl-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12357036.png)
![9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one](/img/structure/B12357048.png)

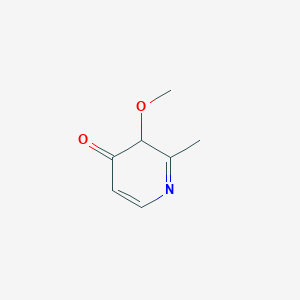
![tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357086.png)

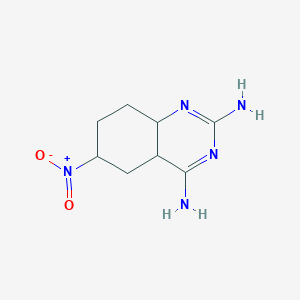
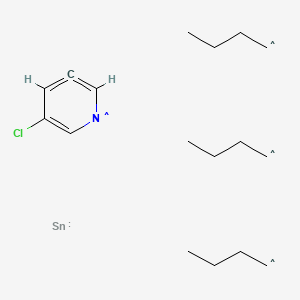
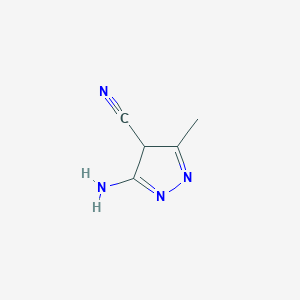
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12357105.png)
